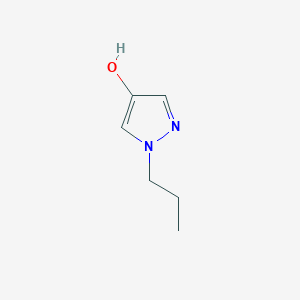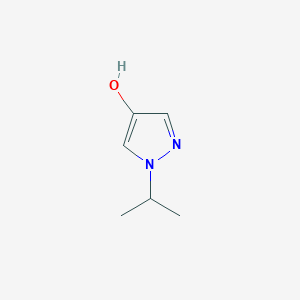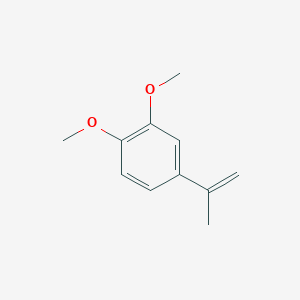
6-(2-Bromopropanoyl)-1,2,3,4-tetrahydroquinolin-2-one
Descripción general
Descripción
6-(2-Bromopropanoyl)-1,2,3,4-tetrahydroquinolin-2-one is an organic compound that belongs to the class of quinolinones This compound is characterized by the presence of a bromopropanoyl group attached to the tetrahydroquinolinone core
Aplicaciones Científicas De Investigación
6-(2-Bromopropanoyl)-1,2,3,4-tetrahydroquinolin-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings
Safety and Hazards
Mecanismo De Acción
Target of Action
Bromopropionyl compounds are known to be used in the synthesis of various bioactive molecules
Mode of Action
Bromopropionyl compounds are often used as intermediates in chemical reactions due to their reactivity . They can participate in various types of reactions, including esterification and radical polymerization .
Biochemical Pathways
Bromopropionyl compounds have been used in the synthesis of cellulose macroinitiators, which can affect the properties of cellulose-based materials .
Result of Action
Bromopropionyl compounds have been used in the synthesis of various bioactive molecules, suggesting that they may have diverse effects depending on the specific context .
Action Environment
The action, efficacy, and stability of “6-(2-Bromopropanoyl)-1,2,3,4-tetrahydroquinolin-2-one” can be influenced by various environmental factors. For instance, the reaction conditions, such as temperature and solvent, can affect the reactivity of bromopropionyl compounds . .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Bromopropanoyl)-1,2,3,4-tetrahydroquinolin-2-one typically involves the acylation of 1,2,3,4-tetrahydroquinolin-2-one with 2-bromopropionyl bromide. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrogen bromide formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to control the reactivity of the bromopropionyl bromide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6-(2-Bromopropanoyl)-1,2,3,4-tetrahydroquinolin-2-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopropanoyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Reduction Reactions: Reduction can be used to convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include azido or thiocyanato derivatives.
Oxidation Reactions: Products include carboxylic acids or ketones.
Reduction Reactions: Products include alcohols or amines.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromopropionyl bromide: Used in similar synthetic applications but lacks the tetrahydroquinolinone core.
Bromoacetyl bromide: Another brominated acylating agent with different reactivity and applications.
2-Bromo-2-methylpropionic acid: Used in polymer synthesis but has a different structural framework.
Uniqueness
6-(2-Bromopropanoyl)-1,2,3,4-tetrahydroquinolin-2-one is unique due to its combination of the bromopropanoyl group and the tetrahydroquinolinone core. This unique structure imparts specific chemical reactivity and potential biological activities that are not observed in the similar compounds listed above.
Propiedades
IUPAC Name |
6-(2-bromopropanoyl)-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2/c1-7(13)12(16)9-2-4-10-8(6-9)3-5-11(15)14-10/h2,4,6-7H,3,5H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJJPTQNZBAIGAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC2=C(C=C1)NC(=O)CC2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50516525 | |
| Record name | 6-(2-Bromopropanoyl)-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50516525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62618-72-8 | |
| Record name | 6-(2-Bromopropanoyl)-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50516525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
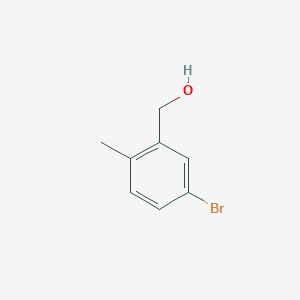
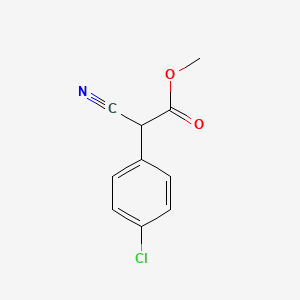



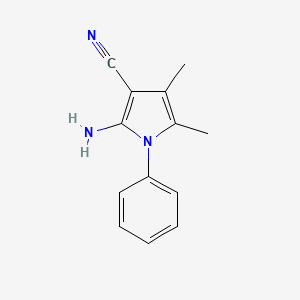
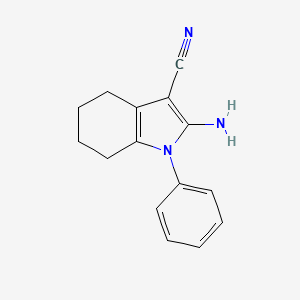
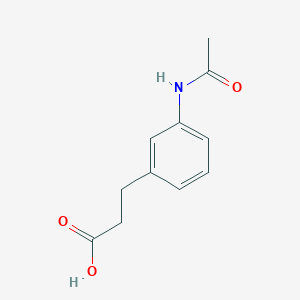
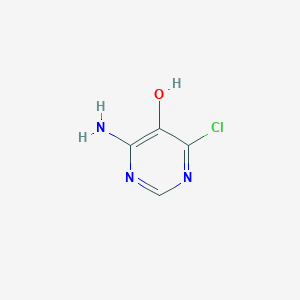
![Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1282121.png)
